5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride
Description
5-Bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride is a halogenated pyridine derivative with a molecular formula of C₉H₉BrClN₃ and a molecular weight of 274.55 g/mol. Its structure features a pyridine ring substituted with bromine (at position 5), a methyl group (position 3), and a pyrazole moiety (position 2), with the compound existing as a hydrochloride salt. The hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. Global supplier data indicate extensive industrial availability, with over 106,000 suppliers worldwide, particularly concentrated in China, the U.S., and Europe .
Properties
IUPAC Name |
5-bromo-3-methyl-2-pyrazol-1-ylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c1-7-5-8(10)6-11-9(7)13-4-2-3-12-13;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOTWXNXOGAGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=CC=N2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-97-3 | |
| Record name | 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride typically involves the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation using methyl iodide and a suitable catalyst such as aluminum chloride.
Pyrazole Formation: The pyrazole moiety can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the pyrazole with the brominated and methylated pyridine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole moiety can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride has been investigated for its potential as a scaffold in drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for developing pharmaceuticals aimed at treating diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to the pyrazole moiety have enhanced its potency against breast cancer cells, highlighting its potential as a lead compound in anticancer drug discovery .
Agricultural Chemistry
This compound has applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to develop selective herbicides that target weeds without harming crops.
Case Study: Herbicidal Activity
Studies have demonstrated that formulations containing this compound effectively control weed species in various agricultural settings. Field trials indicated a significant reduction in weed biomass compared to untreated controls .
Biochemical Research
In biochemistry, this compound serves as a non-ionic organic buffering agent, particularly useful in maintaining pH levels during biochemical assays and cell culture experiments. It is effective within a pH range of 6 to 8.5, making it suitable for various biological applications.
Application Example: Cell Culture
In cell culture studies, this compound has been used to stabilize the pH of growth media, thereby enhancing cell viability and experimental reproducibility .
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three key analogues:
Key Observations:
- Bromine Substitution: The presence of bromine in the target compound and 5-bromo-2,3-diaminopyridine increases molecular weight and influences electron-withdrawing effects, enhancing reactivity in cross-coupling reactions.
- Pyrazole vs.
- Hydrochloride Salt : The hydrochloride form of the target compound improves aqueous solubility, a critical advantage over neutral analogues like PMP, which rely on organic solvents for dissolution .
Hydrogen Bonding and Crystal Engineering
The pyrazole moiety in the target compound facilitates bidirectional hydrogen bonding (N–H···N interactions), enabling robust crystal packing. In contrast, 2-aminopyridine forms simpler linear chains via N–H···N bonds, while PMP’s CH₂ spacers create flexible frameworks suitable for lanthanide coordination .
Solubility and Industrial Relevance
The hydrochloride salt of the target compound exhibits superior solubility in water and ethanol compared to neutral analogues. This property underpins its widespread availability across global suppliers, particularly in pharmaceutical manufacturing . PMP, while less soluble, finds niche use in materials science due to its optical properties .
Biological Activity
5-Bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride (CAS No. 1909318-97-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a pyrazole moiety, which are known to influence its biological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₉BrClN₃
- Molecular Weight : 274.55 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole structure have shown significant antiproliferative effects against various cancer cell lines.
Key Findings :
- In Vitro Studies : Research indicates that derivatives with a pyrazole moiety exhibit antiproliferation activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- In Vivo Studies : Animal models have demonstrated that these compounds can inhibit tumor growth, suggesting their potential as therapeutic agents against cancers such as lung and colorectal cancers .
2. Antibacterial Activity
The antibacterial properties of this compound have also been examined.
Research Data :
A study evaluating various monomeric alkaloids found that compounds similar to this pyrazole derivative exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
| Bacteria Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
3. Antifungal Activity
The antifungal activity of this compound has been explored in conjunction with its antibacterial properties.
Case Studies :
Research has shown that certain pyrazole derivatives possess antifungal activity, effectively inhibiting the growth of pathogenic fungi . The specific efficacy of this compound in this context requires further investigation but aligns with the general trends observed in related compounds.
The mechanism through which this compound exerts its biological effects is believed to involve interference with cellular processes such as DNA replication and protein synthesis. Pyrazole-containing compounds often act as enzyme inhibitors or disrupt cellular signaling pathways, contributing to their therapeutic potential in cancer treatment and antimicrobial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between 5-bromo-3-methylpyridine-2-boronic acid and 1H-pyrazole, followed by hydrochloride salt formation. Optimize yields by adjusting palladium catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity .
- Key Data : Typical yields range from 60–75% under inert conditions. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.8–8.2 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 282.0 for C₁₀H₁₀BrN₃·HCl) .
- Elemental Analysis : Validate stoichiometry (e.g., C 42.6%, H 3.6%, N 14.9%) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Store at –20°C in airtight, light-protected containers. Stability studies show decomposition <5% over 12 months when protected from moisture. Monitor via periodic HPLC to detect hydrolysis byproducts (e.g., free pyrazole or pyridine derivatives) .
Advanced Research Questions
Q. How can regiochemical challenges in pyrazole-pyridine coupling reactions be addressed?
- Methodology : Use computational tools (DFT calculations) to predict favorable coupling sites. Experimentally, employ directing groups (e.g., boronic esters) to control regioselectivity. Compare outcomes with analogs like 3-bromo-5-hydrazinylpyridine hydrochloride, where steric effects dominate reactivity .
- Case Study : In one study, meta-substituted pyridines showed 20% higher coupling efficiency than para-substituted analogs due to reduced steric hindrance .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
Assay Standardization : Normalize cell-based assays using positive controls (e.g., kinase inhibitors for enzyme studies).
Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell viability assays.
Meta-Analysis : Compare data with structurally similar compounds, such as 5-propyl-1H-pyrazol-3-amine hydrochloride, which shares a pyrazole core but differs in bromine substitution .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Docking Simulations : Use PyMOL or AutoDock to model binding to kinase domains (e.g., EGFR or JAK2).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- SAR Analysis : Corrogate with analogs like 5-chloro-2-(piperidin-2-yl)-1H-benzodiazole to identify critical halogen interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalyst Screening : Test chiral ligands (e.g., BINAP) in asymmetric Suzuki reactions.
- Crystallization : Optimize solvent systems (e.g., ethanol/water) for selective salt crystallization.
- Process Analytics : Implement inline PAT (Process Analytical Technology) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
